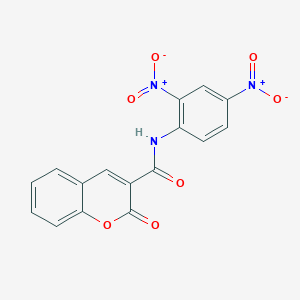![molecular formula C16H16ClN3O3S B11543035 4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)
4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-(2-{N'-[(E)-フェニルメチリデン]ヒドラジノカルボニル}エチル)ベンゼン-1-スルホンアミドは、スルホンアミド類に属する複雑な有機化合物です。スルホンアミド類は、特に抗菌剤としての医薬品化学において、幅広い用途で知られています。この特定の化合物は、クロロ基とスルホンアミド基で置換されたベンゼン環、およびヒドラジノカルボニルエチル側鎖を特徴としています。
準備方法
合成経路と反応条件
4-クロロ-N-(2-{N'-[(E)-フェニルメチリデン]ヒドラジノカルボニル}エチル)ベンゼン-1-スルホンアミドの合成は、通常、複数のステップを必要とします。
ヒドラゾンの形成: 最初のステップは、フェニルヒドラジンとアルデヒドを反応させてヒドラゾンを形成する反応です。この反応は、通常、エタノール溶媒中で還流条件下で行われます。
スルホンアミドの形成: 次に、ヒドラゾンを、トリエチルアミンなどの塩基の存在下で、4-クロロベンゼンスルホニルクロリドと反応させます。このステップは、通常、副反応を防ぐために低温で行われます。
最終カップリング: 最後のステップは、中間体をエチルクロロホルメートとカップリングさせて目的の化合物を形成することです。この反応は、不活性雰囲気下、通常は窒素またはアルゴンガスを使用して行われます。
工業生産方法
この化合物の工業生産は、同様のステップを大規模で行う必要があります。連続フローリアクターや自動化システムの使用により、合成プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製ステップが用いられて、純粋な化合物が得られます。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドラジノカルボニル基で酸化反応を起こすことができ、対応する酸化物の形成につながります。
還元: 還元反応はスルホンアミド基で起こることがあり、対応するアミンに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、しばしばパラジウムなどの触媒の存在下で、置換反応に使用できます。
主な生成物
酸化: 酸化物またはヒドロキシル誘導体の形成。
還元: アミンの形成。
置換: さまざまな置換ベンゼン誘導体の形成。
4. 科学研究への応用
4-クロロ-N-(2-{N'-[(E)-フェニルメチリデン]ヒドラジノカルボニル}エチル)ベンゼン-1-スルホンアミドは、科学研究においていくつかの用途があります。
医薬品化学: 抗菌性および抗がん性の可能性について研究されています。
生物学的研究: 酵素相互作用と阻害メカニズムを研究するためのプローブとして使用されます。
工業化学: より複雑な有機分子の合成や、医薬品の製造における中間体として使用されます。
科学的研究の応用
4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。スルホンアミド基は、パラアミノ安息香酸の構造を模倣することができ、細菌のフォレート合成に不可欠な酵素ジヒドロプテロエートシンターゼを阻害することができます。この阻害により、細菌の増殖と複製が阻害されます。
6. 類似の化合物との比較
類似の化合物
4-クロロベンゼンスルホンアミド: ヒドラジノカルボニルエチル側鎖がありません。
N-(2-{N'-[(E)-フェニルメチリデン]ヒドラジノカルボニル}エチル)ベンゼン-1-スルホンアミド: ベンゼン環にクロロ基がありません。
独自性
4-クロロ-N-(2-{N'-[(E)-フェニルメチリデン]ヒドラジノカルボニル}エチル)ベンゼン-1-スルホンアミドには、クロロ基とヒドラジノカルボニルエチル側鎖の両方が存在するため、反応性が高く、生物学的活性を持つ可能性のある独自の化学的特性が得られます。そのため、この化合物は、研究や産業においてさまざまな用途を持つ貴重な化合物です。
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the hydrazinecarbonyl ethyl side chain.
N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide: Lacks the chloro group on the benzene ring.
Uniqueness
The presence of both the chloro group and the hydrazinecarbonyl ethyl side chain in 4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H16ClN3O3S |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-3-[(4-chlorophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H16ClN3O3S/c17-14-6-8-15(9-7-14)24(22,23)19-11-10-16(21)20-18-12-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2,(H,20,21)/b18-12+ |
InChIキー |
GWUWFFJZHFTRSJ-LDADJPATSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11542956.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]piperidine-1-carboxamide](/img/structure/B11542962.png)

![2-(3-fluorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11542969.png)
![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-nitrophenyl benzoate](/img/structure/B11542973.png)
![N-{2-[4-(4-bromobenzyl)piperazin-1-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11542977.png)
![2-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]-5-propoxyphenol](/img/structure/B11542994.png)
![Ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11542996.png)
![2-[2-(cyclohex-1-en-1-yl)ethyl]-3a-methyl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11543007.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11543014.png)
![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11543029.png)

![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
